3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
3-Phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. Key structural attributes include:
- Position 3: A phenyl substituent.
- Position 1: A benzyl group substituted with a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienopyrimidine scaffold is known for bioactivity in antimicrobial, anticancer, and anti-inflammatory contexts .
Properties
IUPAC Name |
3-phenyl-1-[[2-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2S/c21-20(22,23)15-9-5-4-6-13(15)12-24-16-10-11-28-17(16)18(26)25(19(24)27)14-7-2-1-3-8-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAFJLWYHGAGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H14F3N3O2S
- Molecular Weight : 373.38 g/mol
Antioxidant Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 5.0 | 4.5 |
| Thieno Derivative A | 10.5 | 9.8 |
| Thieno Derivative B | 8.0 | 7.5 |
Antiplatelet Activity
The compound has also been evaluated for its antiplatelet effects. In vitro studies demonstrated that similar thieno derivatives could inhibit platelet aggregation induced by arachidonic acid (AA). The effectiveness of these compounds suggests potential applications in cardiovascular therapies.
| Compound | AA-Induced Aggregation Inhibition (%) |
|---|---|
| Aspirin | 60% |
| Thieno Derivative A | 75% |
| Thieno Derivative B | 70% |
The biological activity of thieno[3,2-d]pyrimidine derivatives is often attributed to their ability to modulate various signaling pathways involved in oxidative stress and inflammation. These compounds may act as inhibitors of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal investigated the antioxidant properties of a series of thieno[3,2-d]pyrimidine derivatives. The results indicated that certain modifications on the phenyl ring significantly enhanced the radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antiplatelet Activity
In another study focusing on cardiovascular health, researchers synthesized several thieno derivatives and tested their antiplatelet effects in human platelet-rich plasma. The findings revealed that specific substitutions on the pyrimidine ring increased the inhibition of platelet aggregation more effectively than traditional antiplatelet drugs.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Fluorine : The target compound’s -CF₃ group increases lipophilicity (logP ~3.5 estimated) compared to the -F group in (logP ~2.8). This may enhance blood-brain barrier penetration .
- Oxadiazole vs. Benzyl : The oxadiazole ring in improves solubility (cLogP 2.1) due to polarizable N-O bonds, whereas the benzyl group in the target compound prioritizes membrane permeability.
Physicochemical Properties
*Estimated based on thermal stability of trifluoromethyl-substituted aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
